synthesis of 2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid
synthesis of 2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid
An In-depth Technical Guide to the Synthesis of (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic Acid
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Benzoxazolone Boronic Acids in Modern Drug Discovery
The benzoxazolone nucleus is a privileged scaffold in medicinal chemistry, prized for its unique physicochemical properties and its presence in a wide array of biologically active compounds.[1][2] Its weakly acidic nature, combined with a balance of lipophilic and hydrophilic regions, makes it an ideal framework for designing molecules that interact effectively with biological targets.[2] When this potent scaffold is functionalized with a boronic acid moiety, it transforms into a versatile and powerful building block for drug development.
Boronic acids are indispensable tools in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction allows for the efficient formation of carbon-carbon bonds, enabling the modular assembly of complex molecular architectures. (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid, the subject of this guide, is therefore a highly valuable intermediate. It provides a direct route to introduce the benzoxazolone pharmacophore into a target molecule, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5]
This guide provides a comprehensive, field-proven methodology for the synthesis of (2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering insights grounded in practical application to ensure reproducibility and success.
Retrosynthetic Analysis and Strategic Overview
A robust synthesis begins with a logical retrosynthetic plan. Our strategy is to first construct the core benzoxazolone ring system, incorporating a handle for the subsequent introduction of the boronic acid group. The most reliable handle for this purpose is a halogen, typically bromine, which can be efficiently converted to the boronic acid functionality via a palladium-catalyzed borylation reaction.
Caption: Retrosynthetic pathway for the target boronic acid.
This three-step approach is advantageous due to the high efficiency of each transformation and the commercial availability of the starting materials.
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Reductive Cyclization: Formation of the 5-bromobenzoxazolone core from 4-bromo-2-nitrophenol.
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Miyaura Borylation: Palladium-catalyzed conversion of the aryl bromide to a boronate ester.
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Hydrolysis: Conversion of the boronate ester to the final boronic acid.
Synthesis Pathway and Experimental Protocols
The overall synthetic pathway is depicted below. Each step is followed by a detailed experimental protocol and a discussion of the critical parameters.
Caption: Overall synthetic scheme for the target molecule.
Step 1: Synthesis of 5-Bromobenzo[d]oxazol-2(3H)-one
This transformation is a one-pot reductive cyclization. The nitro group is first reduced to an amine, which then undergoes an in-situ cyclization with a carbonylating agent to form the benzoxazolone ring.
Expertise & Causality:
-
Catalyst: Palladium on carbon (Pd/C) is a highly efficient and standard catalyst for the hydrogenation of nitro groups. It is robust, easily removed by filtration, and provides excellent yields.
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Carbonyl Source: 1,1'-Carbonyldiimidazole (CDI) is chosen as the carbonylating agent. It is a solid, non-phosgene-based reagent that reacts cleanly with the newly formed in-situ aminophenol to form the cyclic carbamate (oxazolone) ring. Alternative methods often use harsher reagents like phosgene or triphosgene.[6][7]
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Solvent System: A mixture of THF and Ethyl Acetate (EtOAc) is used. EtOAc is an excellent solvent for the hydrogenation step, while THF ensures all reagents, including CDI, remain in solution for the subsequent cyclization.
Detailed Experimental Protocol: Step 1
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Setup: To a 250 mL hydrogenation flask, add 4-bromo-2-nitrophenol (5.0 g, 22.9 mmol) and 10% Palladium on Carbon (50% wet, 0.5 g).
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Solvent Addition: Add a solvent mixture of ethyl acetate (50 mL) and tetrahydrofuran (50 mL).
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Hydrogenation: Seal the flask, purge with nitrogen, and then place it under a hydrogen atmosphere (balloon or Parr shaker at 50 psi). Stir the reaction vigorously at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
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Filtration: Purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate (2 x 20 mL).
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Cyclization: Transfer the filtrate to a 250 mL round-bottom flask. Add 1,1'-Carbonyldiimidazole (CDI) (4.1 g, 25.2 mmol) portion-wise over 10 minutes at room temperature.
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Reaction: Stir the mixture at room temperature for 12 hours. A precipitate will form as the reaction progresses.
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Work-up: Concentrate the mixture under reduced pressure. Add water (50 mL) to the residue and stir for 30 minutes. Collect the resulting solid by vacuum filtration, wash with water (2 x 20 mL), and then with cold diethyl ether (20 mL).
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Purification: Dry the solid under high vacuum to afford 5-bromobenzo[d]oxazol-2(3H)-one as an off-white solid. The product is typically of high purity and can be used in the next step without further purification.
Step 2: Synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
This is a Miyaura borylation reaction, a cornerstone of modern synthetic chemistry for creating aryl boronate esters.
Expertise & Causality:
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Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the standard reagent for this transformation. The resulting pinacol ester is generally stable, crystalline, and easily purified by chromatography or recrystallization, making it more manageable than the free boronic acid.
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Catalyst System: A combination of a palladium source, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base, potassium acetate (KOAc), is employed.
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Pd(dppf)Cl₂: The dppf ligand is crucial. It is an electron-rich phosphine ligand that stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination).
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KOAc: Potassium acetate is a mild base that is critical for the transmetalation step of the catalytic cycle. It is not strong enough to cause significant hydrolysis of the boronate ester product.
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-
Solvent: Anhydrous 1,4-dioxane is the solvent of choice as it is aprotic and has a high boiling point, allowing the reaction to be heated to drive it to completion.
Detailed Experimental Protocol: Step 2
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Setup: To a 100 mL oven-dried round-bottom flask, add 5-bromobenzo[d]oxazol-2(3H)-one (3.0 g, 14.0 mmol), bis(pinacolato)diboron (4.27 g, 16.8 mmol), and potassium acetate (4.12 g, 42.0 mmol).
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Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
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Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (45 mL) via syringe, followed by Pd(dppf)Cl₂ (0.51 g, 0.70 mmol).
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Reaction: Heat the reaction mixture to 90 °C and stir at this temperature for 16 hours under the inert atmosphere.
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Cooling and Filtration: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite®. Wash the pad with additional ethyl acetate (2 x 20 mL).
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Work-up: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL), wash with water (2 x 50 mL) and brine (50 mL).
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes) to yield the pinacol boronate ester as a white solid.
Step 3: Synthesis of (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid
The final step is the hydrolysis of the stable pinacol ester to the desired boronic acid.
Expertise & Causality:
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Deprotection: Acid-catalyzed hydrolysis is a standard and effective method for cleaving pinacol boronate esters. A simple aqueous acid solution is sufficient.
-
Solvent: Acetone is used as a co-solvent to ensure the solubility of the boronate ester starting material while being miscible with the aqueous acid.
-
Isolation: The resulting boronic acid is often less soluble than its ester precursor and can frequently be isolated by precipitation or crystallization directly from the reaction mixture upon cooling or addition of an anti-solvent.
Detailed Experimental Protocol: Step 3
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Setup: In a 100 mL round-bottom flask, dissolve the pinacol boronate ester (2.5 g, 9.58 mmol) in acetone (30 mL).
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Hydrolysis: Add 2 M aqueous hydrochloric acid (15 mL) to the solution.
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Reaction: Stir the mixture at room temperature for 18 hours.
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Isolation: Concentrate the reaction mixture under reduced pressure to remove the acetone. The product will precipitate from the aqueous solution.
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Work-up: Cool the mixture in an ice bath for 30 minutes. Collect the solid by vacuum filtration. Wash the solid with cold water (2 x 10 mL).
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Purification: Dry the product under high vacuum to afford (2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid as a stable, white solid.
Data Summary and Characterization
| Step | Starting Material | Product | Mol. Weight ( g/mol ) | Typical Yield | Purity (by LCMS) |
| 1 | 4-Bromo-2-nitrophenol | 5-Bromobenzo[d]oxazol-2(3H)-one | 214.03 | 85-95% | >98% |
| 2 | 5-Bromobenzo[d]oxazol-2(3H)-one | 5-(Pinacolato)boronobenzoxazolone | 261.10 | 70-85% | >98% |
| 3 | 5-(Pinacolato)boronobenzoxazolone | (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid | 178.96 | 90-98% | >99% |
Application in Suzuki-Miyaura Cross-Coupling
The synthesized boronic acid is a key reagent for constructing more complex molecules. It can be readily coupled with a variety of aryl or heteroaryl halides to generate libraries of substituted benzoxazolones, which are of significant interest in drug discovery programs targeting kinases, hydrolases, and other enzymes.[5][8][9]
Caption: General workflow for using the title compound in Suzuki coupling.
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Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. PubMed.[Link]
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Design and Synthesis of New Boron-Based Benzo[c][1][2][6]oxadiazoles and Benzo[c][1][2][6]thiadiazoles as Potential Hypoxia Inhibitors. MDPI.[Link]
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Facile Synthesis of Benzo[d]azol-2(3H)-ones Using 2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as Green CO Source. Organic Chemistry Portal.[Link]
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